molecular formula C7H6O<br>C7H6O<br>C6H5CHO B042025 Benzaldehyde CAS No. 100-52-7

Benzaldehyde

Cat. No.: B042025
CAS No.: 100-52-7
M. Wt: 106.12 g/mol
InChI Key: HUMNYLRZRPPJDN-UHFFFAOYSA-N
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Description

Benzaldehyde, with the chemical formula C7H6O, is an organic compound consisting of a benzene ring with a formyl substituent. It is among the simplest aromatic aldehydes and is widely used in various industries. This compound is a colorless liquid with a characteristic almond-like odor and is commonly found in cherry-flavored sodas and other products .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

Benzaldehyde primarily targets cellular macromolecules, particularly free amino groups . It is also known to interact with enzymes that metabolize it into benzoic acid and benzyl alcohol .

Mode of Action

This compound chemically binds to cellular macromolecules . It is well absorbed via the gastrointestinal tract, skin, and lungs . Once absorbed, it is rapidly distributed, especially in the blood and kidneys .

Biochemical Pathways

This compound is involved in several biochemical pathways. It can be oxidized to benzoic acid, with the main urinary metabolites being glucuronic acid conjugates or hippuric acid . After reduction of this compound to benzyl alcohol, the excretion product is benzyl mercapturic acid .

In enzymatic production, this compound can be synthesized from L-phenylalanine using four enzymes: L-amino acid deaminase, 4-hydroxymandelate synthase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase .

Pharmacokinetics

This compound is rapidly excreted almost exclusively with the urine with a half-time of about 10 minutes . It has been found to promote the absorption of drugs with lower oral bioavailability by disturbing the integrity of the lipid bilayer, enhancing membrane permeability .

Result of Action

The main effects during occupational exposure to this compound are irritation of the skin, eyes, and mucous membranes of the respiratory passages . Despite its relatively widespread use, there is no evidence of a pronounced sensitization potential in humans . The acute toxicity of this compound is low .

In vitro studies with this compound yielded evidence of, at most, weak genotoxic activity . A carcinogenic potential of this compound cannot be deduced from the results of long-term carcinogenicity studies with mice and rats given the substance by oral administration .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, this compound has been shown to attract Bactrocera dorsalis, a significant pest that damages a variety of fruit crops . This suggests that the environment in which this compound is present can influence its action and efficacy.

Biochemical Analysis

Biochemical Properties

Benzaldehyde is synthesized in petunia via the β-oxidative pathway in peroxisomes by a heterodimeric enzyme consisting of α and β subunits, which belong to the NAD(P)-binding Rossmann-fold superfamily . Both subunits are alone catalytically inactive but, when mixed in equal amounts, form an active enzyme, which exhibits strict substrate specificity towards benzoyl-CoA and uses NADPH as a cofactor .

Cellular Effects

This compound plays important roles in chemical communications serving as a sex, aggregation and alarm pheromone as well as a defense compound in some insects and non-insect arthropods, and as a pollinator attractant, flavor volatile and antifungal compound in plants .

Molecular Mechanism

The molecular mechanism of this compound involves its synthesis via the β-oxidative pathway in peroxisomes by a heterodimeric enzyme consisting of α and β subunits . This enzyme exhibits strict substrate specificity towards benzoyl-CoA and uses NADPH as a cofactor .

Temporal Effects in Laboratory Settings

It is known that this compound is synthesized in petunia via the β-oxidative pathway in peroxisomes .

Dosage Effects in Animal Models

It is known that this compound plays important roles in chemical communications serving as a sex, aggregation and alarm pheromone as well as a defense compound in some insects and non-insect arthropods .

Metabolic Pathways

This compound is synthesized via the β-oxidative pathway in peroxisomes . This pathway involves a heterodimeric enzyme consisting of α and β subunits, which exhibits strict substrate specificity towards benzoyl-CoA and uses NADPH as a cofactor .

Transport and Distribution

It is known that this compound is synthesized in petunia via the β-oxidative pathway in peroxisomes .

Subcellular Localization

The subcellular localization of this compound is in the peroxisomes, where it is synthesized via the β-oxidative pathway .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its simple structure, which allows it to participate in a wide range of chemical reactions. Its characteristic almond-like odor also makes it valuable in the flavor and fragrance industries .

Properties

IUPAC Name

benzaldehyde
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InChI

InChI=1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H
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InChI Key

HUMNYLRZRPPJDN-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C=O
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Molecular Formula

C7H6O, Array, C6H5CHO
Record name BENZALDEHYDE
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Related CAS

26006-39-3
Record name Benzaldehyde, homopolymer
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DSSTOX Substance ID

DTXSID8039241
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Molecular Weight

106.12 g/mol
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Physical Description

Benzaldehyde appears as a clear colorless to yellow liquid with a bitter almond odor. Flash point near 145 °F. More denser than water and insoluble in water. Hence sinks in water. Vapors are heavier than air. The primary hazard is to the environment. Immediate steps should be taken to limit spread to the environment. Easily penetrates the soil to contaminate groundwater and nearby waterways. Used in flavoring and perfume making., Liquid, Colorless to yellowish liquid with an odor of almond oil; [AIHA] In air, readily oxidizes to benzoic acid; [CAMEO], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., colourless to yellow liquid with a sweet, strong almond odour
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Boiling Point

354 °F at 760 mmHg (NTP, 1992), 178.7 °C, 62.00 to 63.00 °C. @ 10.00 mm Hg, 179 °C
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Flash Point

148 °F (NTP, 1992), 145 °F, 63 °C (Closed cup), 73.9 °C (Open cup), 63 °C c.c.
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Solubility

less than 0.1 mg/mL at 67.1 °F (NTP, 1992), In water, 6950 mg/L at 25 °C, Approximately 0.6% wt. at 20 °C, Miscible with alcohol, ether, fixed and volatile oils, Soluble in liquid ammonia, Solubility of water in benzaldehyde at 20 °C, wt%: 1.5, 6.95 mg/mL at 25 °C, Solubility in water at 25 °C: poor, very slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
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Density

1.046 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.050 at 15 °C/4 °C, Relative density (water = 1): 1.05, 1.040-1.047
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Vapor Density

3.65 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.66 (Air = 1), Relative vapor density (air = 1): 3.7
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Vapor Pressure

1 mmHg at 79.2 °F ; 5 mmHg at 122.2 °F; 10 mmHg at 144 °F (NTP, 1992), 0.12 [mmHg], 1.27 mm Hg at 25 °C, Vapor pressure, Pa at 26 °C: 133
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Impurities

Usually chlorides., Traces of chlorine compounds may be detectable in benzaldehyde obtained by the hydrolysis of benzal chloride, whereas benzaldehyde obtained by oxidation may contain byproducts formed in the oxidation of toluene. Benzaldehyde can now be produced, by hydrolysis of benzal chloride and by partial oxidation of toluene, to such a high standard of purity that it is suitable for all known applications., Specifications, especially regarding impurities, vary considerably for grades used for dye manufacture from those used in perfumery., Benzal chloride, nitrobenzene, and benzoic acid were detected as impurities in benzaldehyde.
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Color/Form

Strongly refractive liquid, becoming yellowish on keeping, Colorless or yellowish, strongly refractive volatile oil

CAS No.

100-52-7, 8013-76-1
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Melting Point

-15 °F (NTP, 1992), -57.12 °C, -26 °C
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Synthesis routes and methods I

Procedure details

The conversion of the benzaldehyde (bald) amounted to 65.6% and the degree of conversion of octanal to 100%. The selectivities of benzaldehyde and octanal to give α-hexylcinnamaldehyde (α-hex) were 94.9% and 96.2%, respectively, while the selectivity of octanal to give α-hexyldecenal (α-HD) was 1.0%.
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Synthesis routes and methods II

Procedure details

A mixture of 0.276 g of toluene, 0.005 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (1% by mole relative to toluene), 5 g of acetic acid and 0.004 g of cobalt(II) acetate.4H2O was stirred at 60° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 6 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield benzoic acid and benzaldehyde in 49% and 3% yields, respectively, at 53% conversion of toluene.
Quantity
0.276 g
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0.005 g
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cobalt(II) acetate
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0.004 g
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5 g
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Synthesis routes and methods III

Procedure details

15 mg of the product of Example 8 were treated with 0. 1 ml benzaldehyde in 0.6 ml methylene chloride to give 1.1 mg of 9-dihydrotaxol-7,9-benzylidene acetal (Scheme 3, compound 12, X=H, Y=Ph).
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0 (± 1) mol
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[Compound]
Name
product
Quantity
15 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of benzaldehyde (82.1 mL, 0.81 mol), methyl acrylate (109.1 mL, 1.211 mol), 1,4-diazabicyclo (2,2,2) octane (13.6 g, 0.12 mol), and acetic acid (1.4 mL, 0.024 mol) was allowed to stir at 35° C. for 60 h, at which point the reaction was determined to have proceeded to 70% completion by 1H NMR. Methyl acrylate (20.9 mL, 0.23 mol) was then added and the solution was allowed to react at 35° C. for an additional 48 h. The mixture was diluted with diethyl ether (1.0 L) and was washed with 2×200 mL portions of a pH 7 phosphate buffer. After concentration in vacuo, the remaining mixture was distilled at reduced pressure (12 mm) to afford 6.5 g of unreacted benzaldehyde and 130.0 g (90%) of the desired product as a colorless oil: b.p. 130° C. (12 mm); IR (film) 1718, 1440 cm-1 ; 1H NMR (CDCl3) δ3.67 (s, 3H), 5.52 (br s, 1H), 5.83-5.85 (m, 1H), 6.29-6.31 (m, 1H), 7.23-7.39 (m, 5H); 13C NMR (75 MHz, CDCl3) δ51.8, 72.9, 125.8, 126.5, 127.7, 128.3, 141.2, 141.9, 166.6.
Quantity
82.1 mL
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reactant
Reaction Step One
Quantity
109.1 mL
Type
reactant
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13.6 g
Type
reactant
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1.4 mL
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reactant
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20.9 mL
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

The reactor is heated to, and maintained at, 140°, when a stream of 300 mmoles/hr. nitrogen, 100 mmoles/hr. oxygen, 180 mmoles/hr. water and 17 mmoles/hr. toluene is passed through the catalyst bed. The exhaust gases are passed through a trap cooled by dry ice, followed by a carbon dioxide absorbing solution. Gas chromatographic and titrimetric analyses on the product of a 5 hour operation indicate product yields of 2.6 mole % benzaldehyde, 0.6 mole % benzoic acid and 0.8 mole % toluene converted to carbon dioxide. The conversion is 4.0% with a benzaldehyde selectivity of 65%.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzaldehyde
Reactant of Route 2
Benzaldehyde
Reactant of Route 3
Benzaldehyde
Reactant of Route 4
Benzaldehyde
Reactant of Route 5
Benzaldehyde
Reactant of Route 6
Benzaldehyde

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